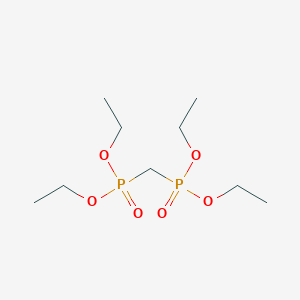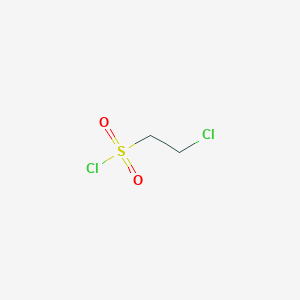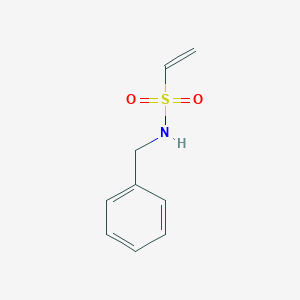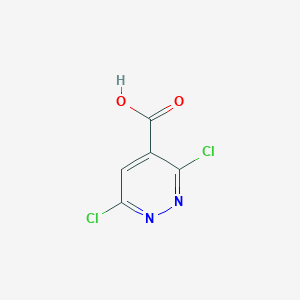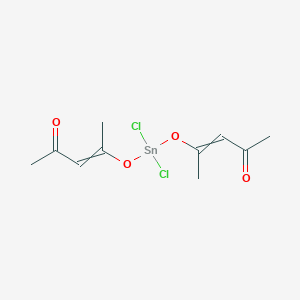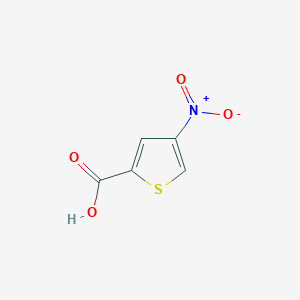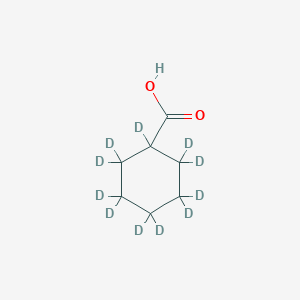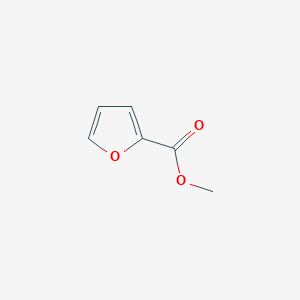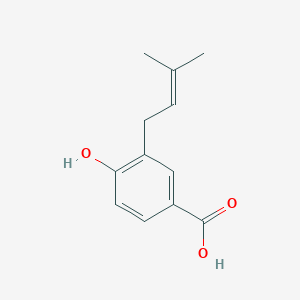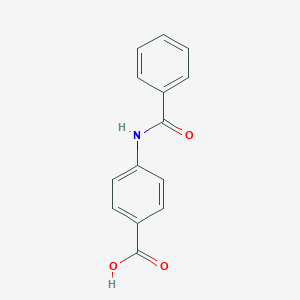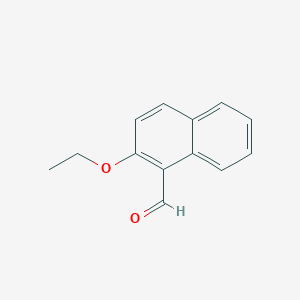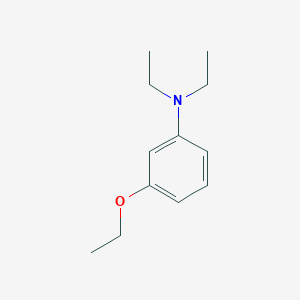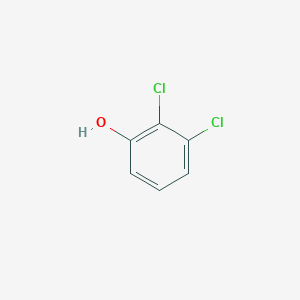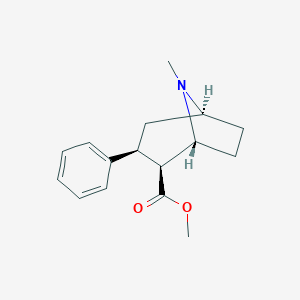
Troparil
Vue d'ensemble
Description
Troparil, also known as WIN 35,065-2, is a synthetic derivative of cocaine . It was synthesized during the 1970s to separate the stimulant and depressant actions of cocaine from its toxicity and dependence liability . It has been demonstrated to be a highly active stimulant of the nervous activity, appearing more powerful than amphetamine but less toxic .
Synthesis Analysis
Troparil was synthesized as a derivative of cocaine . It has also been used as a starting material or intermediate in the synthesis of several 3β-phenyltropane derivatives .Molecular Structure Analysis
The molecular formula of Troparil is C16H21NO2 . It is characterized by its unique bicyclic tropane ring system .Physical And Chemical Properties Analysis
Troparil has a molecular weight of 259.34 g/mol . Its IUPAC name is methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate .Applications De Recherche Scientifique
Pharmacological Research and CNS Modeling :
- Anticholinergic drugs such as atropine, scopolamine, and hyoscyamine, which are related to troparil's chemical class, are used to modulate the central nervous system. They serve as valuable tools in preclinical animal models for studying CNS functions and dysfunctions (Lakstygal et al., 2019).
Pharmaceutical Therapy and Natural Biosynthesis :
- Tropane alkaloids, a class which includes troparil, have a diverse structural variety and are used in pharmaceutical therapy. Their natural biosynthesis in plants and potential production via tissue culture and microbial biosynthesis are areas of active research (Kohnen-Johannsen & Kayser, 2019).
Clinical Applications :
- Troparil has been identified as a highly active stimulant of nervous activity, even more powerful than amphetamine but with less toxicity, indicating its potential for clinical applications in disorders requiring CNS stimulation (Zakusov & Naumova, 1985).
Antiserotonin Activity :
- Tropaphen, a compound related to troparil, exhibits antiserotonin activity and is used clinically for conditions involving peripheral circulation disruption, hypertension, and pheochromocytoma (Shvarts, 2004).
Biological Activity and Medicinal Use :
- Tropane alkaloids, the broader class to which troparil belongs, exhibit significant biological activity and are among the oldest known medicines. Their synthesis and applications have extensive implications in medicine and pharmacology (Afewerki et al., 2019).
Microbial Biosynthesis and Therapeutic Agents :
- Microbial biosynthesis platforms are being developed to facilitate the discovery of new therapeutic agents for neurological diseases. These platforms can enable a robust and agile supply of essential medicines, including those related to troparil's class (Srinivasan & Smolke, 2020).
Orientations Futures
New psychoactive substances (NPSs) like Troparil continue to appear on the market, mainly due to their legal status . The detection and structural elucidation of these substances facilitate their detection and identification by forensic and clinical laboratories . This could help in the fast identification of these NPSs in future samples seized from illegal markets .
Propriétés
IUPAC Name |
methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOXYLBBHNWHL-YJNKXOJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-methyl-3-phenyl-, methyl ester, (1R-(exo,exo))- | |
CAS RN |
50372-80-0 | |
| Record name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50372-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troparil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROPARIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3LC885W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



